Product packaging for 2-Amino-3-(2-bromophenyl)propanoic acid(Cat. No.:CAS No. 30163-16-7)

2-Amino-3-(2-bromophenyl)propanoic acid

Cat. No.: B556784
CAS No.: 30163-16-7
M. Wt: 244.08 g/mol
InChI Key: JFVLNTLXEZDFHW-UHFFFAOYSA-N
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Description

2-Amino-3-(2-bromophenyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO2 B556784 2-Amino-3-(2-bromophenyl)propanoic acid CAS No. 30163-16-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(2-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVLNTLXEZDFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Non Canonical Amino Acid Chemistry

Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are amino acids that are not among the 20 standard proteinogenic amino acids. acs.orgnih.gov Their integration into peptides and proteins represents a powerful strategy to expand the chemical functionality of these biomolecules, enabling the creation of novel biocatalysts, therapeutic agents, and probes for studying biological processes. acs.orgacs.org The introduction of ncAAs can confer enhanced stability, altered reactivity, and unique spectroscopic properties to proteins. beilstein-journals.org

2-Amino-3-(2-bromophenyl)propanoic acid is a prominent example of a non-canonical amino acid used in research. acs.org As a substituted phenylalanine analogue, it allows scientists to investigate the effects of steric and electronic modifications on peptide and protein structure and function. The in vivo incorporation of ncAAs is often achieved through techniques like stop codon suppression, which utilizes engineered aminoacyl-tRNA synthetase/tRNA pairs to insert the desired ncAA at a specific site in a protein's sequence. acs.orgnih.gov A notable application involves the systematic incorporation of sterically hindered o-bromophenylalanine into an enzyme's binding pocket, a strategy that has been shown to successfully increase the enzyme's selectivity. acs.org

Significance As a Chiral Amino Acid Derivative in Advanced Organic and Medicinal Chemistry Research

Chirality is a fundamental concept in medicinal and organic chemistry, as the different enantiomers (L- and D-forms) of a molecule can exhibit distinct biological activities and properties. nih.gov 2-Amino-3-(2-bromophenyl)propanoic acid is a chiral molecule, and its enantiomerically pure forms, such as (S)-2-Amino-3-(2-bromophenyl)propanoic acid (the L-enantiomer) and its D-counterpart, are valuable chiral building blocks. nih.govchemimpex.com

The significance of this compound is multifaceted:

Peptide Synthesis: Fmoc-protected versions, such as Fmoc-2-bromo-L-phenylalanine and Fmoc-2-bromo-D-phenylalanine, are widely used in solid-phase peptide synthesis. chemimpex.comchemimpex.com The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino function, allowing for the sequential addition of amino acids to build complex peptide chains. chemimpex.comchemimpex.com The incorporation of this derivative can enhance the stability and bioactivity of the resulting peptides, which is crucial for developing novel therapeutics. chemimpex.com

Versatile Chemical Handle: The bromine atom on the phenyl ring is not merely a steric modification; it serves as a highly functional chemical handle. It enhances the reactivity of the side chain, making it a valuable precursor for further chemical transformations through cross-coupling reactions. chemimpex.com For instance, the protected form, N-Boc-2-bromophenylalanine, has been used as a key intermediate in the synthesis of other complex amino acids, such as fluorinated phenylalanine derivatives, via a Stille coupling reaction. beilstein-journals.orgnih.gov

Drug Discovery: By incorporating this analogue into peptides, researchers can design novel pharmaceutical agents that target specific biological pathways. chemimpex.comchemimpex.com The unique structural and electronic properties imparted by the bromo-substitution can lead to improved binding affinity, selectivity, and metabolic stability of drug candidates. beilstein-journals.orgchemimpex.com

Overview of Research Trajectories for Substituted Phenylalanine Analogues

Chemoenzymatic Synthesis Approaches

Biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis, capable of producing enantiomerically pure compounds under mild conditions. For this compound, chemoenzymatic routes are particularly advantageous for creating specific stereoisomers.

One of the most effective methods for producing the (R)-enantiomer of this compound involves a multi-enzyme biocatalytic cascade. This one-pot reaction uses a series of enzymes working in concert to convert a simple starting material into the desired chiral amino acid with high purity. A notable example is a three-enzyme system designed for the synthesis of D-amino acids. frontiersin.orgwikipedia.org This cascade begins with a keto acid substrate, which is transformed into the target (R)-amino acid.

To enhance the industrial viability and reusability of the enzymes in the cascade, they are often co-immobilized onto a solid support. In a model reaction for synthesizing (R)-2-amino-3-(2-bromophenyl)propanoic acid, three specific enzymes were successfully immobilized on glutaraldehyde-activated amino polymer beads (LX1000HA). frontiersin.orgmasterorganicchemistry.com The enzymes in this system are:

D-amino acid aminotransferase (bcDAAT) from Bacillus cereus

D-lactate dehydrogenase (lhD-LDH) from Lactobacillus helveticus

Formate (B1220265) dehydrogenase (cbFDH) from Candida boidinii

The sequential co-immobilization of these enzymes proved crucial for stability and efficiency. Research demonstrated that this immobilized system maintained excellent stability, retaining over 90% of its activity for 10 cycles, equivalent to 150 hours of operation. frontiersin.orgmasterorganicchemistry.com This robust system was successfully scaled up for pilot production. masterorganicchemistry.com

Table 1: Performance of Immobilized Multienzyme System in Pilot-Scale Synthesis

Parameter Result Source
Input Substrate 50 g masterorganicchemistry.com
Isolated Yield 65% (approx. 33 g) frontiersin.orgmasterorganicchemistry.com
HPLC Purity >99% frontiersin.orgmasterorganicchemistry.com
Enantiomeric Excess (ee) 99.0% frontiersin.orgmasterorganicchemistry.com
Continuous Flow Conversion >95% (stable for 36 h) frontiersin.orgmasterorganicchemistry.com

| Space-Time Yield | 323.3 g L⁻¹ day⁻¹ | frontiersin.orgmasterorganicchemistry.com |

Many enzymatic reactions, particularly those involving oxidoreductases, depend on expensive cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH). For a process to be economically viable, these cofactors must be regenerated in situ. google.com In the cascade for (R)-2-amino-3-(2-bromophenyl)propanoic acid, cofactor regeneration is a critical component. masterorganicchemistry.com

The strategy employs formate dehydrogenase (cbFDH) to drive the regeneration of NADH from NAD⁺. frontiersin.orgmasterorganicchemistry.com The cbFDH enzyme catalyzes the oxidation of formate to carbon dioxide. This reaction is coupled with the reduction of NAD⁺ to NADH, which is then used by the D-lactate dehydrogenase (lhD-LDH) in the main synthetic pathway. frontiersin.orgmasterorganicchemistry.com This integrated system ensures a continuous supply of the necessary cofactor, significantly reducing production costs and allowing the reaction to proceed to high conversion rates. masterorganicchemistry.comoakwoodchemical.com

While naturally occurring enzymes are powerful catalysts, their performance can often be improved for industrial applications. Directed evolution and enzyme engineering are techniques used to modify enzymes to enhance properties such as activity, stability, and substrate specificity. medchemexpress.comresearchgate.net These methods simulate natural evolution in the laboratory through iterative cycles of gene mutation and screening to identify variants with desired improvements. mdpi.com

In the context of synthesizing this compound, engineering the key enzymes could lead to significant process enhancements. For instance, modifying the D-amino acid aminotransferase (bcDAAT) could increase its specificity for the 2-bromo-phenylpyruvic acid substrate, leading to higher yields and enantiomeric purity. nih.gov Similarly, enhancing the thermal or solvent stability of any of the three enzymes through protein engineering could extend the catalyst's lifetime and broaden the range of viable reaction conditions. pearson.com

Another powerful biocatalytic strategy for producing enantiopure amino acids is deracemization. This process starts with a racemic mixture (containing both L- and D-enantiomers) and converts it entirely into a single desired enantiomer. A common approach involves a two-step cascade within a single pot. nih.gov

First, an enantioselective oxidase, such as a D-amino acid oxidase, selectively oxidizes one of the enantiomers (e.g., the D-enantiomer) into an intermediate α-keto acid. nih.govnih.gov This α-keto acid is prochiral and can then be asymmetrically reduced back into an amino acid. By using a stereoselective aminotransferase or a chemical reducing agent, the keto acid is converted into the desired enantiomer (e.g., the L-enantiomer). This effectively inverts the stereochemistry of the unwanted enantiomer, theoretically allowing for a 100% yield of the target enantiopure amino acid. nih.gov While specific applications to this compound are not detailed, this established principle is widely used for other phenylalanine derivatives. nih.govnih.gov

Biocatalytic Cascade Reactions for Enantioselective Production of Specific Stereoisomers (e.g., (R)-enantiomer)

Conventional Chemical Synthesis Pathways

While chemoenzymatic methods offer high selectivity, conventional organic chemistry provides foundational routes to amino acids. The Strecker synthesis is a classic and versatile method for producing racemic α-amino acids. wikipedia.orgorganic-chemistry.org This three-component reaction typically involves an aldehyde, ammonia (B1221849), and cyanide. masterorganicchemistry.com

For this compound, the synthesis would begin with 2-bromobenzaldehyde. The aldehyde reacts with ammonia to form an imine, which is then attacked by a cyanide ion to yield an α-aminonitrile. wikipedia.org In the final step, the nitrile group is hydrolyzed under acidic or basic conditions to form the carboxylic acid moiety, resulting in racemic this compound. masterorganicchemistry.com Asymmetric variations of the Strecker synthesis, which use chiral auxiliaries or catalysts, have been developed to produce enantiomerically enriched amino acids. wikipedia.orgorganic-chemistry.org Other chemical routes may involve the direct bromination of phenylalanine, though controlling the regioselectivity to favor the ortho position can be challenging. nih.gov

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
(R)-2-Amino-3-(2-bromophenyl)propanoic acid
Phenylalanine
D-amino acid
L-amino acid
D-lactate
Formate
Nicotinamide adenine dinucleotide (NAD⁺)
Reduced nicotinamide adenine dinucleotide (NADH)
2-bromo-phenylpyruvic acid
α-keto acid
2-bromobenzaldehyde
Ammonia
Cyanide
α-aminonitrile

Condensation Reactions and Subsequent Transformations in Preparation Routes

The synthesis of α-amino acids frequently involves condensation reactions as a key step to form the carbon skeleton. For this compound, a common conceptual approach involves the condensation of a glycine (B1666218) equivalent with 2-bromobenzaldehyde. This strategy leverages well-established carbonyl chemistry to form the crucial C-C bond between the eventual α-carbon and the benzyl (B1604629) group.

One illustrative pathway begins with the formation of an imine (Schiff base) from a glycine ester and 2-bromobenzaldehyde. This intermediate can then be subjected to various transformations. For instance, the Erlenmeyer-Azlactone synthesis involves the condensation of an aromatic aldehyde with N-acetylglycine in the presence of acetic anhydride (B1165640) and a base like sodium acetate (B1210297). The resulting azlactone can be hydrolyzed to an α,β-unsaturated α-acylamino acid, which is then reduced to the target racemic amino acid.

Another widely used method is the Strecker synthesis, which involves a one-pot, three-component reaction between an aldehyde (2-bromobenzaldehyde), ammonia, and cyanide. The resulting α-aminonitrile is subsequently hydrolyzed to afford the racemic α-amino acid.

Subsequent transformations are critical to convert the intermediates into the final product. These often include:

Hydrolysis: Cleavage of ester or nitrile groups under acidic or basic conditions to reveal the carboxylic acid moiety.

Reduction: Reduction of imine or other double bonds. For example, reductive amination of an α-keto acid, such as 2-keto-3-(2-bromophenyl)propanoic acid, with ammonia and a reducing agent like sodium borohydride (B1222165) (NaBH₄) can yield the amino acid. pressbooks.pub

Deprotection: Removal of protecting groups on the amino function, which are often necessary during the synthesis to prevent side reactions.

The principles of condensation are also seen in the synthesis of related heterocyclic structures. For example, 2-substituted benzothiazoles can be formed through the condensation of 2-aminothiophenols with substituted benzaldehydes. nih.gov While not a direct synthesis of the target amino acid, this demonstrates the robust nature of condensation reactions involving substituted aromatic aldehydes in building complex molecules.

Development of Scalable and Industrially Relevant Synthetic Protocols

Transitioning a synthetic route from the laboratory bench to an industrial scale introduces critical considerations such as cost, safety, efficiency, and environmental impact. For amino acid derivatives like this compound, developing scalable protocols is essential for their potential application in pharmaceuticals or other fine chemicals.

Industrially viable methods often favor catalytic processes over stoichiometric ones to minimize waste and cost. Asymmetric hydrogenation, for example, is a powerful technique that has been successfully implemented on a multi-kilogram scale for the synthesis of other amino acids and is a model for industrial production. nih.gov This approach would involve the hydrogenation of a prochiral enamine or imine precursor using a transition metal catalyst (e.g., rhodium, iridium, or palladium) complexed with a chiral ligand. nih.gov

Key features of scalable protocols include:

High Atom Economy: Reactions that incorporate a high proportion of the reactant atoms into the final product.

Safety and Low Toxicity: Avoiding hazardous reagents and solvents where possible. Some traditional methods have been deemed industrially unsatisfactory due to safety and toxicity concerns. google.com

Catalyst Recovery and Reuse: Utilizing heterogeneous catalysts or designing processes that allow for the recovery and recycling of expensive homogeneous catalysts.

Process Simplification: Reducing the number of synthetic steps and purification procedures, for instance, through "one-pot" reactions. google.com

The development of processes for producing optically active 2-(protected-amino)-3-hydroxypropanoic acid derivatives highlights the industrial focus on achieving high yields and purity through streamlined methods, which can be adapted for other amino acid targets. google.com

Asymmetric Synthesis Techniques

Controlling the stereochemistry at the α-carbon is paramount in amino acid synthesis, as the biological activity of the resulting molecules is typically dependent on a specific enantiomer. Asymmetric synthesis techniques are employed to produce enantiomerically pure or enriched this compound.

Utilization of Chiral Auxiliaries and Chiral Catalysts in Enantiopure Synthesis

The enantioselective synthesis of α-amino acids can be broadly achieved through two main strategies: using a chiral auxiliary or employing a chiral catalyst.

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directing a subsequent reaction to proceed with high stereoselectivity. After the desired stereocenter is set, the auxiliary is removed and can ideally be recovered for reuse. A well-known example is the use of Evans chiral oxazolidinone auxiliaries. youtube.com These can be acylated with a protected glycine moiety, and the resulting enolate can be alkylated with 2-bromobenzyl bromide. The bulky auxiliary shields one face of the enolate, leading to highly diastereoselective alkylation on the opposite face. Subsequent cleavage of the auxiliary yields the enantiomerically enriched amino acid. Other auxiliaries, such as those based on planar-chiral tricarbonyl-chromium complexes, have also been developed for the stereoselective alkylation of Schiff bases derived from glycine esters. researchgate.net

Chiral Catalysts: Catalytic enantioselective synthesis is often a more efficient approach. This method uses a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Asymmetric Hydrogenation: As mentioned, this is a leading industrial method. A prochiral precursor, such as an N-acylamidoacrylate derived from 2-bromobenzaldehyde, can be hydrogenated using a chiral transition metal catalyst (e.g., Rhodium-DuPhos) to produce one enantiomer with high selectivity. nih.gov

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, such as Maruoka's spirocyclic binaphthyl-based ammonium (B1175870) salts, have proven effective in the asymmetric synthesis of related amino acid derivatives, achieving high levels of enantioselectivity. nih.gov

Organocatalysis: Chiral organocatalysts, like (S)-oxazaborolidine (as used in the Corey-Bakshi-Shibata reduction), can be used for the enantioselective reduction of ketones, which can be precursors to α-amino acids. organic-chemistry.org This method involves reducing a trichloromethyl ketone to a chiral carbinol, which is then converted into the target amino acid. organic-chemistry.org

The table below summarizes some catalytic approaches applicable to amino acid synthesis.

Catalyst TypeReactionExample CatalystTypical Enantiomeric Excess (ee)Reference
OrganocatalystKetone Reduction(S)-OxazaborolidineHigh organic-chemistry.org
Phase-Transfer Catalystα-HalogenationMaruoka's Ammonium SaltHigh nih.gov
Transition MetalAsymmetric HydrogenationRhodium-Chiral Ligand>95% nih.gov

Diastereoselective Approaches to Control Stereochemical Outcome

Diastereoselective synthesis involves reactions that form a new stereocenter in a molecule that already contains one or more stereocenters, leading to the preferential formation of one diastereomer over others.

A prominent strategy is the conjugate addition to a chiral Michael acceptor. For example, lithiated bislactim ethers, such as those derived from the cyclic dipeptide cyclo-[Gly-Val] (Schöllkopf's auxiliary), can serve as chiral glycine enolate equivalents. nih.gov The addition of this chiral nucleophile to an appropriately substituted vinyl derivative (a Michael acceptor) proceeds with high diastereoselectivity, controlled by the existing stereocenter of the valine residue in the auxiliary. The resulting product can then be hydrolyzed to release the desired enantiomerically pure amino acid. nih.gov

Another approach involves the diastereoselective alkylation of substrates containing a chiral auxiliary. As described previously, chiral isoxazolidines can be used as auxiliaries. capes.gov.br The alkylation of N-acyl derivatives of these auxiliaries can proceed with high diastereoselectivity. capes.gov.br The stereochemical outcome is dictated by the steric environment created by the auxiliary, which directs the incoming electrophile (e.g., 2-bromobenzyl bromide) to one face of the molecule.

The table below provides examples of diastereoselective approaches.

Chiral AuxiliaryReaction TypeReactantsDiastereomeric Ratio/Excess (dr/de)Reference
Schöllkopf's Bislactim EtherConjugate AdditionLithiated Bislactim Ether + VinylphosphonateHigh nih.gov
BenzopyranoisoxazolidineAlkylationN-Propionylisoxazolidine + Alkyl TriflatesHigh capes.gov.br
Chiral Amino AcidCondensation/CyclizationAnthranilamide + Chiral Amino AcidSeparable Diastereomers nih.gov

These methods underscore the power of using existing stereochemistry to control the formation of new stereocenters, providing reliable pathways to stereochemically pure building blocks like this compound.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research Contexts

Spectroscopic methods are indispensable tools for the structural verification and purity assessment of synthesized compounds like this compound. These techniques provide detailed information about the molecular structure and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Synthetic Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the synthesis of this compound, both ¹H and ¹³C NMR would be pivotal for confirming the successful formation of the target compound.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the bromophenyl ring would typically appear as a complex multiplet in the downfield region (around 7.0-7.6 ppm). The proton attached to the alpha-carbon (the chiral center) would likely resonate as a multiplet in the range of 3.5-4.5 ppm, with its chemical shift and splitting pattern influenced by the adjacent amino and carboxylic acid groups, as well as the benzylic protons. The benzylic protons (the CH₂ group) would also present as a multiplet, likely in the region of 3.0-3.5 ppm. The protons of the amino and carboxylic acid groups are often broad and their chemical shifts can vary depending on the solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH) 10-13 (broad) 170-180
Aromatic CH 7.0-7.6 (multiplet) 125-135
Aromatic C-Br - 120-125
Alpha-CH 3.5-4.5 (multiplet) 50-60
Amino (NH₂) 5-9 (broad) -

Note: These are predicted values and actual experimental data may vary.

Mass Spectrometry (MS) for Purity and Identity Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is routinely used to confirm the molecular weight of a synthesized compound and to assess its purity. For this compound, the molecular weight is 244.08 g/mol . phenomenex.com Electron ionization (EI) or electrospray ionization (ESI) are common techniques used. The mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for amino acids include the loss of the carboxylic acid group (-COOH) and the amino group (-NH₂). libretexts.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, often to four or five decimal places. This allows for the determination of the elemental composition of the compound, providing a high degree of confidence in its identity. The calculated exact mass of this compound (C₉H₁₀BrNO₂) is 242.9895 Da. phenomenex.com An experimentally determined HRMS value that matches this calculated mass would serve as strong evidence for the correct elemental formula of the synthesized product.

Table 2: Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Weight 244.08 g/mol phenomenex.com
Exact Mass 242.9895 Da phenomenex.com

Chromatographic Methods for Enantiomeric Purity Assessment

Since this compound possesses a chiral center, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are crucial, particularly in pharmaceutical research, as different enantiomers can exhibit distinct biological activities. Chiral chromatography is the primary method for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Enantiomeric Separation

The development process would involve screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal separation of the enantiomers. Key parameters to be optimized include the choice of the organic modifier (e.g., ethanol, isopropanol), the acidic or basic additives (e.g., trifluoroacetic acid, isopropylamine), the flow rate, and the column temperature. tsijournals.com

Once a suitable separation is achieved, the method must be validated according to established guidelines (e.g., ICH). Validation parameters would include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. tsijournals.com For the separation of β-amino-β-(4-bromophenyl)propanoic acid, a resolution of greater than 2.5 was achieved, indicating a well-resolved separation of the enantiomers. tsijournals.com

Application of Chiral Stationary Phases for Enantiomer Resolution

The choice of the chiral stationary phase is the most critical factor in achieving enantiomeric separation. CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to different retention times. For the separation of bromophenylalanine derivatives and related amino acids, two main types of CSPs are commonly employed: polysaccharide-based and Pirkle-type CSPs. tsijournals.comyakhak.org

A study on the enantiomeric separation of β-amino-β-(4-bromophenyl)propanoic acid found that a Pirkle-type CSP, specifically the (R,R) Whelk-O1 column, was effective. tsijournals.com Pirkle-type CSPs function based on π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve chiral recognition. chiralpedia.com The (R,R) Whelk-O1 is a "hybrid" π-electron acceptor/donor phase, making it versatile for a range of chiral compounds. tsijournals.comchiralpedia.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are also widely used for the separation of a broad range of chiral compounds, including amino acids. yakhak.org These CSPs often rely on the formation of transient diastereomeric complexes with the analytes through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure.

The selection of the appropriate CSP would be determined through a screening process to identify the phase that provides the best selectivity and resolution for the enantiomers of this compound.

Table 3: Commonly Used Chiral Stationary Phases for Amino Acid Derivatives

CSP Type Example Separation Principle
Pirkle-type (R,R) Whelk-O1 π-π interactions, hydrogen bonding, dipole-dipole interactions

Derivatization and Analogue Development in Research

Design and Synthesis of Functionalized Analogues and Derivatives

The design and synthesis of analogues and derivatives of 2-amino-3-(2-bromophenyl)propanoic acid involve targeted chemical changes to either the bromophenyl ring or the amino acid backbone. These modifications are crucial for exploring structure-activity relationships (SAR) and developing compounds with enhanced properties.

The bromophenyl moiety of this compound offers a reactive handle for significant structural diversification, primarily through cross-coupling reactions. The bromine atom can be replaced with various other functional groups, leading to a wide array of novel phenylalanine analogues.

A notable example is the use of N-Boc-protected 2-bromophenylalanine in a Stille coupling reaction. beilstein-journals.org This palladium-catalyzed reaction allows for the introduction of a vinyl group at the ortho position of the phenyl ring, effectively replacing the bromine atom. This vinyl derivative serves as a key intermediate for further functionalization. For instance, subsequent hydroboration of the vinyl group yields a primary alcohol. This alcohol can then be fluorinated, ultimately leading to the synthesis of 2-(2-fluoroethyl)phenylalanine derivatives after deprotection. beilstein-journals.org These fluorinated analogues have been investigated as potential PET (Positron Emission Tomography) tracers for imaging brain tumors. beilstein-journals.org

StepReaction TypeReactant(s)Key Intermediate/ProductPurpose
1Stille CouplingN-Boc-2-bromophenylalanine, VinyltributyltinN-Boc-2-vinylphenylalanineIntroduction of a vinyl group by replacing bromine. beilstein-journals.org
2Hydroboration-OxidationN-Boc-2-vinylphenylalanine, Borane reagentN-Boc-2-(2-hydroxyethyl)phenylalanineConversion of the vinyl group to a primary alcohol. beilstein-journals.org
3FluorinationN-Boc-2-(2-hydroxyethyl)phenylalanine, Fluorinating agent (e.g., DAST)N-Boc-2-(2-fluoroethyl)phenylalanineIntroduction of a fluorine atom. beilstein-journals.org
4DeprotectionN-Boc-2-(2-fluoroethyl)phenylalanine, Acid (e.g., HCl)2-(2-Fluoroethyl)phenylalanineRemoval of the Boc protecting group to yield the final amino acid. beilstein-journals.org

This interactive table summarizes the synthetic pathway from N-Boc-2-bromophenylalanine to 2-(2-fluoroethyl)phenylalanine, highlighting the key transformations of the bromophenyl moiety.

Modifying the amino acid backbone is another critical strategy for developing novel analogues. This can involve changing the distance between the amino and carboxyl groups, such as in the synthesis of β-amino acids. β-Amino acids are structural isomers of α-amino acids where the amino group is attached to the third carbon (the β-carbon) instead of the second (α-carbon). mmsl.cz This structural change can impart unique conformational properties and increased metabolic stability to peptides. illinois.eduresearchgate.net

Several synthetic methods can be employed to convert α-amino acids into their β-analogues. The Arndt-Eistert homologation is a classic and effective method for this transformation. illinois.edunih.gov This multi-step process involves converting the carboxylic acid of an N-protected α-amino acid into an acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. Subsequent rearrangement in the presence of a catalyst (Wolff rearrangement) yields a β-amino acid ester, which can be hydrolyzed to the final product. While not specifically detailed for this compound in the reviewed literature, this methodology is broadly applicable to α-amino acids.

MethodDescriptionStarting Material TypeKey ReagentsProduct Type
Arndt-Eistert Homologation A multi-step process to lengthen a carboxylic acid carbon chain by one methylene (B1212753) group. illinois.edunih.govα-Amino AcidThionyl chloride, Diazomethane, Silver catalystβ-Amino Acid
Conjugate Addition Addition of an amine nucleophile to an α,β-unsaturated carboxylic acid derivative (a Michael acceptor). illinois.eduα,β-Unsaturated Ester/AcidAmine (e.g., Ammonia)β-Amino Acid
Mannich-type Reactions A three-component reaction involving an enolizable carbonyl compound, a non-enolizable aldehyde, and an amine. illinois.eduKetone, Aldehyde, AmineAcid or Base Catalystβ-Aminoketone (precursor)
Asymmetric Hydrogenation Metal-catalyzed hydrogenation of β-amino acrylates. illinois.eduβ-(Acylamino)acrylateChiral Metal Catalyst (e.g., Rh, Ru)Chiral β-Amino Acid

This interactive table outlines common synthetic strategies for the preparation of β-amino acids, which represent a significant alteration to the amino acid backbone.

Exploration of Bioisosteric Replacements within the Molecular Scaffold

Bioisosterism is a strategy in drug design where a functional group or substituent in a molecule is replaced by another with similar physical or chemical properties, with the goal of creating a new compound that retains the desired biological activity but has improved pharmacokinetic or toxicological profiles. cambridgemedchemconsulting.comspirochem.com For this compound, bioisosteric replacements can be considered for the bromine atom, the phenyl ring, and the carboxylic acid group.

The bromine atom, for example, can be replaced by other groups of similar size or electronic character. Classical bioisosteres for a bromine atom include the trifluoromethyl (–CF₃) group or an isopropyl group. cambridgemedchemconsulting.com The phenyl ring itself could be replaced by a heteroaromatic ring like pyridyl or thiophene (B33073) to alter properties such as polarity and hydrogen bonding capacity. cambridgemedchemconsulting.com Furthermore, the carboxylic acid group can be replaced with other acidic functional groups like a tetrazole ring, which often exhibits a similar pKa and can participate in similar biological interactions. Another subtle but impactful bioisosteric replacement is the substitution of hydrogen with deuterium, which can slow down metabolic processes involving the cleavage of that C-H bond (the kinetic isotope effect), potentially improving a drug's half-life. cambridgemedchemconsulting.com

Original GroupLocation on ScaffoldPotential Bioisostere(s)Rationale for Replacement
Bromine (Br) Phenyl RingTrifluoromethyl (CF₃), Isopropyl (iPr), Chlorine (Cl)Modify lipophilicity, size, and electronic properties. cambridgemedchemconsulting.com
Phenyl Ring Core ScaffoldPyridyl, Thienyl, ThiazolylIntroduce heteroatoms to alter polarity, solubility, and potential for hydrogen bonding. cambridgemedchemconsulting.com
Carboxylic Acid (–COOH) Amino Acid BackboneTetrazole, AcylsulfonamideMimic the acidic nature and hydrogen bonding pattern of the carboxyl group with different metabolic stability.
Hydrogen (H) Any C-H bondDeuterium (D)Increase metabolic stability by slowing C-H bond cleavage (Kinetic Isotope Effect). cambridgemedchemconsulting.com

This interactive table presents potential bioisosteric replacements for different functional groups within the this compound molecular scaffold.

Utilization of Derivatives as Building Blocks for Complex Molecular Architectures

The distinct functional groups of this compound—the amino group, the carboxylic acid, and the reactive bromophenyl ring—make it a valuable building block for the synthesis of more complex molecules. Its derivatives are particularly useful in peptide synthesis and in multicomponent reactions (MCRs).

In peptide synthesis, 2-bromophenylalanine can be incorporated into peptide chains to introduce a specific structural constraint or a site for further chemical modification. The bulky ortho-bromo substituent can influence the peptide's secondary structure and its binding affinity to biological targets.

Furthermore, amino acids are ideal substrates for MCRs, which are one-pot reactions involving three or more reactants to form a product that contains the essential parts of all starting materials. beilstein-journals.org Reactions like the Ugi and Passerini reactions utilize an amine, a carboxylic acid, a carbonyl compound, and an isocyanide (Ugi) or just a carboxylic acid, a carbonyl, and an isocyanide (Passerini) to rapidly generate complex, drug-like molecules. researchgate.net this compound can serve as the amino acid component in these reactions, allowing its structural features to be incorporated into diverse molecular libraries. The Knoevenagel condensation, which forms a new C=C bond, is another reaction where derivatives of this amino acid could be employed to build complex heterocyclic systems. nih.gov

The synthesis of 2-(2-fluoroethyl)phenylalanine derivatives, as discussed previously, is a prime example where a protected derivative of 2-bromophenylalanine serves as a crucial building block for a complex target molecule with a specific function as a PET tracer. beilstein-journals.org

Investigative Studies in Biological Systems and Applications

A Versatile Precursor in the Synthesis of Bioactive Molecules

The introduction of a bromine atom at the ortho position of the phenyl ring of phenylalanine creates a valuable tool for medicinal chemists. This modification can influence the molecule's size, shape, and electronic distribution, which in turn can affect its biological activity when incorporated into larger structures.

Enhancing Stability and Potency through Integration into Peptidomimetics and Peptide Analogues

The incorporation of unnatural amino acids like 2-Amino-3-(2-bromophenyl)propanoic acid into peptides is a key strategy in the development of peptidomimetics—compounds that mimic the structure and function of natural peptides but with improved therapeutic properties. The substitution of natural amino acids with this brominated analogue can lead to increased resistance to enzymatic degradation, a common challenge with peptide-based drugs. nih.govnih.gov This enhanced stability can prolong the half-life of the peptide in the body, potentially leading to more effective treatments. nih.gov

The presence of the bulky bromine atom can also induce specific conformational constraints on the peptide backbone. nih.gov This can lock the peptide into a bioactive conformation, leading to higher binding affinity and potency at its target receptor. While direct studies on the conformational effects of this compound are emerging, research on analogous halogenated amino acids supports this principle. For instance, the incorporation of fluorinated phenylalanines has been shown to increase the catabolic stability of peptides.

A study on the replacement of phenylalanine with p-bromophenylalanine in a protein demonstrated a notable impact on its binding affinity to an inhibitor, highlighting how such substitutions can modulate molecular interactions. virginia.edu Furthermore, the natural occurrence of o-bromo-L-phenylalanine in sperm-activating peptides from the sea urchin Tripneustes gratilla suggests a role for this amino acid in mediating biological activity. nih.gov

A Scaffold for Designing Enzyme Inhibitors and Receptor Ligands

The unique structure of this compound makes it an attractive scaffold for the design and synthesis of targeted enzyme inhibitors and receptor ligands. The bromo-phenyl group can participate in specific interactions within the binding pockets of proteins, leading to potent and selective inhibition.

In the realm of receptor ligand design, a study on aryl-substituted phenylalanines, including derivatives of this compound, identified potent antagonists for the AMPA receptor, a key player in excitatory neurotransmission. This research underscores the potential of this compound as a basis for developing new modulators of central nervous system receptors.

While direct examples of enzyme inhibitors derived specifically from this compound are still under investigation, the broader class of halogenated phenylalanine derivatives has shown promise. For example, fluorinated phenylalanine derivatives have been utilized in the synthesis of potent and selective cholecystokinin-2 (CCK2) receptor antagonists. nih.gov This suggests that the bromo-analogue could similarly serve as a valuable starting material for developing inhibitors for a range of enzymes and receptors.

Exploring the Potential as a Modulator of Neurological Pathways

The ability of this compound and its derivatives to interact with receptors in the central nervous system has opened up avenues for research into their potential as therapeutic agents for neurological disorders.

Potential Applications in Models of Neurodegenerative Disorders

The neuroprotective potential of halogenated phenylalanine derivatives is an active area of investigation. Studies on models of neurodegenerative conditions have shown promising results.

In a significant study, 3,5-dibromo-L-tyrosine (DBrT), a halogenated derivative of L-phenylalanine, demonstrated neuroprotective effects in both in vitro and in vivo models of brain ischemia, a condition that shares pathological features with neurodegenerative diseases. nih.gov DBrT was found to reduce neuronal cell death and decrease brain infarct volume in a rat model of stroke. nih.gov The proposed mechanism of action involves the modulation of glutamatergic synaptic transmission. nih.gov

These findings provide a strong rationale for exploring the therapeutic potential of this compound and its derivatives in the context of neurodegenerative disorders such as Alzheimer's and Parkinson's disease, where excitotoxicity and neuronal cell death are key pathological processes.

Insights into Amino Acid Metabolism and Protein Incorporation

The metabolic fate of this compound and its ability to be incorporated into proteins are crucial aspects of its biological profile. Understanding these processes is essential for evaluating its potential as a therapeutic agent.

While the specific metabolic pathways of this compound are still being elucidated, studies on the metabolism of other halogenated compounds provide some insights. The presence of a halogen atom can significantly alter the metabolic breakdown of a molecule compared to its non-halogenated counterpart.

A groundbreaking area of research has focused on the in-vivo incorporation of brominated phenylalanine analogues into proteins. Scientists have successfully engineered Escherichia coli strains to incorporate p-bromophenylalanine into recombinant proteins with high fidelity. nih.govacs.org This is achieved by using a mutant phenylalanyl-tRNA synthetase that recognizes the brominated amino acid. nih.gov

This technology opens up exciting possibilities for producing proteins with novel properties and functionalities. The incorporation of this compound could be used to create proteins with enhanced stability, altered enzymatic activity, or sites for specific chemical modifications.

The table below outlines the key components of a system for incorporating p-bromophenylalanine into proteins.

ComponentFunction
Phenylalanine auxotrophic E. coliUnable to synthesize its own phenylalanine, requiring it from the growth medium.
Mutant Phenylalanyl-tRNA SynthetaseRecognizes and attaches p-bromophenylalanine to the appropriate tRNA.
Suppressor tRNADelivers the p-bromophenylalanine to the ribosome for incorporation into the growing polypeptide chain.
p-Bromophenylalanine-supplemented mediumProvides the unnatural amino acid for incorporation.

This table illustrates the general components of the system for incorporating p-bromophenylalanine, which could be adapted for this compound.

The ability to site-specifically incorporate this compound into proteins would be a powerful tool for studying protein structure and function, as well as for developing new protein-based therapeutics.

Application in Radiolabeling for Diagnostic Imaging Research

Amino acid derivatives are valuable precursors in the synthesis of radiopharmaceuticals for diagnostic imaging, particularly in oncology. nih.govmdpi.com Many tumor cells exhibit upregulated amino acid transport systems to support their high metabolic and proliferative rates, a characteristic that can be exploited for targeted imaging with techniques like Positron Emission Tomography (PET). nih.gov

In this context, this compound serves as a key precursor for the synthesis of radiolabeled imaging agents. nih.gov One notable study focused on the synthesis of 2-iodo-L-phenylalanine, a novel amino acid tracer for tumor imaging, using 2-bromo-L-phenylalanine as the starting material. nih.gov The research involved a copper(I)-assisted nucleophilic halogen exchange reaction to replace the bromine atom with an iodine atom. nih.gov The synthesis process was optimized through experimental design to significantly increase the chemical yield from an initial 39% to a consistent yield of over 74%. nih.gov

Following the successful synthesis of the 2-iodo-L-phenylalanine precursor, it was radiolabeled with iodine radioisotopes (¹²³I/¹²⁵I). nih.gov This subsequent radioiodination step was highly efficient, achieving a labeling yield greater than 98% and resulting in a final product with a radiochemical purity exceeding 99%. nih.gov This work highlights the utility of this compound as a critical and efficient starting material for producing radiotracers intended for cancer diagnosis. nih.gov

The table below details the findings from the study on the synthesis and radiolabeling process. nih.gov

Table 2: Research Findings on Radiolabeling Application

Parameter Description Finding Citation
Precursor Compound The starting material for the synthesis of the imaging agent precursor. 2-bromo-L-phenylalanine. nih.gov
Target Compound The non-radioactive compound synthesized for subsequent radiolabeling. 2-iodo-L-phenylalanine. nih.gov
Synthesis Method The chemical reaction used to convert the precursor to the target compound. Copper(I)-assisted nucleophilic halogen exchange. nih.gov
Optimized Yield The chemical yield of the target compound after process optimization. >74% (increased from 39%). nih.gov
Radionuclide Used The radioactive isotope attached to the target compound for imaging. n.c.a. Na¹²³I / ¹²⁵I. nih.gov
Radiolabeling Yield The efficiency of the reaction to attach the radioisotope. >98%. nih.gov
Final Radiochemical Purity The purity of the final radiolabeled imaging agent after filtration. >99%. nih.gov
Intended Application The purpose of the synthesized radiolabeled compound. Tumor imaging. nih.gov

Theoretical and Computational Studies

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the conformational landscape and electronic properties of "2-Amino-3-(2-bromophenyl)propanoic acid". researchgate.net

Electronic Structure: DFT calculations can elucidate the electronic structure, providing information on molecular orbitals, charge distribution, and electrostatic potential. researchgate.netgelisim.edu.tr The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. researchgate.net The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. researchgate.net A Molecular Electrostatic Potential (MEP) map can visualize the electrophilic and nucleophilic sites on the molecule, with red regions indicating negative potential (prone to electrophilic attack) and blue regions indicating positive potential (prone to nucleophilic attack). researchgate.net For phenylalanine, DFT studies have been used to determine its geometric and energetic parameters. gelisim.edu.tr

Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations on the most stable conformer of "this compound", based on general knowledge of similar compounds.

Calculated Property Hypothetical Value Significance
Total Energy -X HartreesIndicates the overall stability of the conformer.
HOMO Energy -Y eVRelates to the electron-donating ability.
LUMO Energy -Z eVRelates to the electron-accepting ability.
HOMO-LUMO Gap (Y-Z) eVCorrelates with chemical reactivity and stability.
Dipole Moment ~D DebyesProvides information on the molecule's polarity.

Note: The values in this table are for illustrative purposes and would need to be determined by specific DFT calculations for this compound.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules and their interactions with biological macromolecules, such as proteins. nih.gov These simulations can provide detailed insights into the binding mechanisms, conformational changes, and energetic profiles of ligand-receptor complexes over time. unimi.it

While specific MD simulation studies involving "this compound" are not detailed in the available literature, the general methodology is well-established for studying protein-ligand and protein-peptide interactions. unimi.itunipa.it An MD simulation would typically involve placing the "this compound" molecule in a simulation box with a target biomolecule (e.g., an enzyme) and solvent molecules. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time. youtube.com

Such simulations could be used to:

Predict the binding pose of "this compound" in the active site of a protein.

Analyze the stability of the compound-protein complex.

Identify key amino acid residues involved in the interaction.

Calculate the binding free energy of the compound to the protein. chim.it

For instance, MD simulations have been successfully used to study the binding of phenylalanine derivatives to various protein targets. nih.gov These studies often employ computational techniques like computational alanine (B10760859) scanning to identify key residues at the protein-protein interface that contribute significantly to the binding energy. chim.it

The following table illustrates the type of data that can be extracted from an MD simulation of "this compound" interacting with a hypothetical protein target.

Simulation Parameter Typical Information Gained
Root Mean Square Deviation (RMSD) Stability of the protein and ligand over time.
Root Mean Square Fluctuation (RMSF) Flexibility of different regions of the protein.
Hydrogen Bond Analysis Identification of key hydrogen bonding interactions.
Binding Free Energy (e.g., MM/PBSA) Estimation of the binding affinity of the ligand.

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govmdpi.com These models are used to guide the design of new, more potent derivatives.

For derivatives of "this compound," SAR studies would involve synthesizing a series of analogs with modifications at different positions (e.g., changing the position of the bromine atom, introducing other substituents on the phenyl ring, or modifying the amino acid backbone) and evaluating their biological activity.

QSAR models take this a step further by developing a mathematical relationship between the chemical properties (descriptors) of the molecules and their activity. nih.govmdpi.com These descriptors can be steric, electronic, or hydrophobic in nature. For phenylalanine analogs, QSAR studies have shown that factors like the hydrophobicity of the side chain, the aromatic dipole moment, and steric parameters can significantly influence their biological activity. nih.gov For instance, a study on pyridazinone-substituted phenylalanine amides as α4 integrin antagonists revealed novel SARs for the arylated pyridazinones. nih.gov

A hypothetical SAR study on derivatives of "this compound" might explore the following modifications:

Position of Modification Type of Modification Expected Impact on Activity (Hypothetical)
Phenyl Ring Varying the position of the bromine atom (ortho, meta, para)Could affect binding pocket interactions and electronic properties.
Phenyl Ring Introducing other substituents (e.g., F, Cl, CH3, OCH3)Would alter steric and electronic properties, influencing binding affinity.
Amino Group Acylation or other modificationsMay change hydrogen bonding capabilities and overall charge.
Carboxyl Group Esterification or amidationCould impact solubility and interactions with the target.

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could then be used to build a predictive model based on the alignment of these derivatives. researchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of "this compound," which can aid in its characterization and the interpretation of experimental spectra. nih.gov

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) has become a valuable tool in structure elucidation. nih.govnih.gov Computational methods can help in assigning signals in experimental NMR spectra, especially for complex molecules. nih.gov While direct computational NMR studies for "this compound" were not found, the methodology is well-established for similar molecules. For example, conformational analysis using both 2D-NMR and DFT calculations has been applied to peptides containing p-bromophenylalanine. researchgate.net

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. researchgate.netresearchgate.net By comparing the calculated spectrum with the experimental one, one can confirm the structure of the synthesized compound and assign the observed vibrational modes to specific functional groups. researchgate.net Simulated IR and Raman spectra for phenylalanine have shown good agreement with experimental data. researchgate.netchemrxiv.org

The following table provides an example of how computational methods can predict spectroscopic data for "this compound".

Spectroscopic Technique Predicted Data Application
¹H NMR Predicted chemical shifts and coupling constants.Aids in the assignment of proton signals in the experimental spectrum.
¹³C NMR Predicted chemical shifts.Helps in the assignment of carbon signals.
IR Spectroscopy Predicted vibrational frequencies and intensities.Assists in the identification of functional groups and confirmation of structure.
Raman Spectroscopy Predicted Raman scattering activities.Provides complementary vibrational information to IR spectroscopy.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for Large-Scale Production

The industrial-scale synthesis of amino acid derivatives is increasingly focused on sustainability, aiming to replace hazardous reagents and solvents while improving efficiency. Traditional chemical synthesis routes for related heteroaryl propanoic acids have involved the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using reagents like zinc dust and formic acid. nih.gov While effective, these methods can present challenges in terms of waste and scalability.

Future research is directed towards creating greener, more economical processes. This involves optimizing solvent systems and enhancing catalytic efficiency. For instance, in related syntheses, hazardous solvents like toluene (B28343) are being replaced with azeotropic mixtures of ethyl acetate (B1210297) and n-heptane, which allows for high recovery rates through fractional distillation and can reduce waste generation significantly. evitachem.com Furthermore, advancements in catalysis, such as the use of highly efficient palladium-iron nano-alloy catalysts, can dramatically reduce the required metal loading compared to traditional palladium on carbon (Pd/C) catalysts, leading to both environmental and economic benefits. evitachem.com

Table 1: Comparison of Traditional vs. Sustainable Synthetic Parameters

ParameterTraditional ProcessOptimized Sustainable ProcessEnvironmental Benefit
Primary SolventToluene, DichloromethaneEthyl acetate/n-heptaneLower toxicity, higher recyclability. evitachem.com
CatalystPd/C (5 wt%)Pd-Fe nano-alloy (0.5 mol%)Significant reduction in precious metal usage. evitachem.com
Reaction TemperatureHigh (e.g., 110°C)Low (e.g., 0-5°C)Reduced energy consumption. evitachem.com

Advanced Biocatalytic System Design for Enhanced Efficiency and Selectivity

Biocatalysis offers a powerful alternative to traditional chemical synthesis, providing high selectivity and milder reaction conditions. A significant area of emerging research is the design of advanced biocatalytic systems for producing specific enantiomers of 2-Amino-3-(2-bromophenyl)propanoic acid, which are crucial for pharmaceutical applications.

One cutting-edge approach involves a co-immobilized multienzyme system for the synthesis of (R)-2-amino-3-(2-bromophenyl)propanoic acid. acs.org This system utilizes a cofactor-driven cascade reaction, which integrates multiple enzymes to perform a series of reactions in a single pot. In a model process, researchers have successfully used a D-amino acid aminotransaminase (D-AAT), a lactate (B86563) dehydrogenase, and a formate (B1220265) dehydrogenase. acs.org The enzymes are co-immobilized on a solid support, which enhances stability and allows for their reuse. This system was effectively used in a continuous-flow packed-bed reactor (PBR), achieving a stable conversion rate of over 95% for 36 hours. acs.org Such multienzyme platforms are considered a potential manufacturing route for D-amino acids. acs.org

Table 2: Performance of an Advanced Biocatalytic System

ParameterResultSignificance
Target Product(R)-2-amino-3-(2-bromophenyl)propanoic acidA specific chiral form essential for drug activity. acs.org
Key EnzymesD-amino acid aminotransaminase, Lactate Dehydrogenase, Formate DehydrogenaseEnables a highly specific multi-step synthesis cascade. acs.org
Pilot Scale Isolated Yield65%Demonstrates feasibility for larger scale production. acs.org
Product Purity (HPLC)>99%High purity suitable for pharmaceutical applications. acs.org
Enantiomeric Excess (ee)99.0%Ensures the correct stereoisomer is produced almost exclusively. acs.org
Space–Time Yield (Continuous Flow)323.3 g L⁻¹ day⁻¹Indicates high productivity for industrial application. acs.org

Expansion of Applications in Contemporary Drug Discovery Platforms

Non-proteinogenic amino acids like this compound are valuable tools in drug discovery. They can be incorporated into peptides or other small molecules to create novel therapeutic agents with improved properties. The presence of the bromo-phenyl group can introduce beneficial steric bulk, alter electronic properties, and provide a site for further chemical modification through cross-coupling reactions.

Amino acid derivatives are recognized for their potential to influence biological processes and are used to develop prodrugs that can enhance the pharmacological profiles of parent drugs. mdpi.com The strategy of using amino acids as carriers is attractive because they are generally safe and can utilize the body's natural amino acid transport systems. mdpi.com This can lead to improved solubility, stability, and permeability of drug candidates. mdpi.com

Exploration in Targeted Therapeutic Strategies and Precision Medicine

A key challenge in medicine is delivering a drug specifically to diseased cells while sparing healthy tissue. The use of amino acids as promoieties (carrier portions of a prodrug) is a promising strategy for achieving targeted delivery, a cornerstone of precision medicine. mdpi.com

Many types of cancer cells, for example, have an increased demand for amino acids to support their rapid growth and proliferation. Consequently, they often overexpress amino acid transporters on their cell surfaces. By attaching a drug molecule to this compound, a prodrug can be created that is preferentially recognized and taken up by these transporters. mdpi.com Once inside the target cell, the amino acid moiety is cleaved by intracellular enzymes, releasing the active drug where it is needed most. This approach has the potential to increase the efficacy of a drug while simultaneously reducing its systemic toxicity. mdpi.com

Table 3: Conceptual Framework for Targeted Delivery

ComponentFunctionTherapeutic Goal
This compoundAs a promoiety, it mimics natural amino acids.To be recognized by overexpressed amino acid transporters on target cells. mdpi.com
Active Drug MoleculeThe therapeutic agent intended to treat the disease.To exert its effect after being released inside the target cell. mdpi.com
Prodrug (Combined Molecule)An inactive form of the drug designed for transport.To increase bioavailability and achieve targeted delivery. mdpi.com

Integration with Advanced Analytical Technologies for High-Throughput Screening

As libraries of novel compounds based on the this compound scaffold are synthesized, high-throughput screening (HTS) becomes essential for rapidly identifying promising drug candidates. HTS allows for the automated testing of thousands of compounds against a specific biological target.

The integration of advanced analytical technologies is critical to the success of these screening campaigns. Techniques like high-performance liquid chromatography (HPLC) are used to confirm the purity of each compound in the library before screening. acs.org For chiral molecules like this compound, specialized chiral chromatography is employed to ensure the correct enantiomer is being tested, as different enantiomers can have vastly different biological activities. Following a screening run, mass spectrometry is often used to characterize the "hits" or lead compounds, confirming their structure and integrity. This seamless integration of synthesis, screening, and analysis accelerates the drug discovery pipeline, enabling researchers to move more efficiently from an initial idea to a viable drug candidate.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 2-amino-3-(2-bromophenyl)propanoic acid?

  • Methodology :

  • Substitution reactions : Utilize brominated aromatic precursors (e.g., 2-bromophenyl alanine derivatives) with alkylating agents. For example, bromine substitution in phenylalanine analogs can be achieved via electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions .
  • Reductive amination : Apply sodium borohydride (NaBH₄) or hydrogen gas (H₂) with palladium catalysts (Pd/C) to reduce intermediates like α-keto acids to the target amine .
  • Data Table :
Reagent/ConditionProductYield (%)Reference
Pd/C, H₂, EtOHReduced intermediate75–85
KMnO₄ (oxidative)α-keto acid precursor60–70

Q. How should this compound be stored to ensure stability?

  • Methodology :

  • Solid state : Store at -20°C under inert gas (argon/nitrogen) to prevent moisture absorption and oxidative degradation .
  • Solution : Dissolve in anhydrous DMSO or ethanol and store at -80°C for ≤1 year to avoid hydrolysis .

Q. What spectroscopic techniques are optimal for structural characterization?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm bromophenyl substitution (e.g., aromatic protons at δ 7.2–7.8 ppm) and stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (C₉H₁₀BrNO₂, [M+H]+ = 258.11) .
  • X-ray crystallography : Resolve enantiomeric purity using chiral column chromatography (e.g., Chiralpak® IA) .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for (R)- and (S)-isomers of this compound?

  • Methodology :

  • Chiral auxiliaries : Synthesize diastereomeric salts with (-)-menthol or (+)-camphorsulfonic acid, followed by recrystallization .
  • Enzymatic resolution : Use acylase or lipase enzymes to selectively hydrolyze one enantiomer from racemic mixtures .
  • Data Table :
MethodResolution Efficiency (%)Purity (ee)Reference
Chiral HPLC>9899.5%
Enzymatic hydrolysis80–9095%

Q. What role does the bromine substituent play in modulating biological activity?

  • Methodology :

  • Structure-activity relationship (SAR) : Compare inhibitory effects against tyrosine kinase or phenylalanine hydroxylase with non-brominated analogs. Bromine enhances steric bulk and electron-withdrawing effects, altering binding affinity .
  • In vitro assays : Use fluorescence polarization to quantify binding to enzyme active sites (e.g., IC₅₀ values) .

Q. How can analytical methods detect trace impurities in synthesized batches?

  • Methodology :

  • HPLC-MS : Employ C18 reverse-phase columns (e.g., Agilent ZORBAX) with gradient elution (0.1% TFA in acetonitrile/water) to separate brominated byproducts .
  • Limits of detection (LOD) : Validate methods per ICH guidelines (LOD ≤ 0.1% for genotoxic impurities) .

Contradictions & Validation

  • Synthesis yields : reports 75–85% yield for reductive amination, while cites >97% purity via H₂/Pd/C. Validate via independent replication and kinetic studies.
  • Enantiomeric resolution : Enzymatic methods ( ) may underperform in non-aqueous solvents; optimize solvent systems (e.g., tert-butanol/water mixtures).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.